molecular formula C8H4BrF2NO B1380944 2-Bromo-4-(difluoromethoxy)benzonitrile CAS No. 1261818-72-7

2-Bromo-4-(difluoromethoxy)benzonitrile

Cat. No. B1380944
M. Wt: 248.02 g/mol
InChI Key: DEKFUJSIORNWKY-UHFFFAOYSA-N
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Description

“2-Bromo-4-(difluoromethoxy)benzonitrile” is a chemical compound with the molecular formula C8H4BrF2NO . It has a molecular weight of 248.03 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(difluoromethoxy)benzonitrile” consists of a benzene ring substituted with a bromine atom, a difluoromethoxy group, and a nitrile group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

“2-Bromo-4-(difluoromethoxy)benzonitrile” is a solid at room temperature . It has a molecular weight of 248.03 . More specific physical and chemical properties such as melting point, boiling point, solubility, and

Scientific Research Applications

Summary of the Application

The study explores the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Methods of Application or Experimental Procedures

The experiment involved the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

Results or Outcomes

High yields in arylated heteroarenes were obtained . The major side-products of the reaction are HBr/KOAc .

2. Synthesis of Active Pharmaceutical Ingredients (APIs)

Summary of the Application

“2-Bromo-4-(difluoromethoxy)benzonitrile” is used as a molecular scaffold for active pharmaceutical ingredients (APIs) . With three different functional groups, it is commonly used in the synthesis of APIs .

Methods of Application or Experimental Procedures

The bromo-substituent can undergo Pd catalysed C-C coupling, while the fluoride is an ideal leaving group for nucleophilic aromatic substitution . The nitrile group not only acts as the activator for the nucleophilic substitution, but also can react with hydroxylamine to form oxadiazoles .

Results or Outcomes

The oxadiazole derivatives are type 2 cannabinoid receptors used for treatments of central nervous system disorders . “2-Bromo-4-(difluoromethoxy)benzonitrile” is also used to introduce reactive functional groups to molecular scaffolds and as a substrate with multiple functional groups in synthetic chemistry .

3. Synthesis of Fluorinated Building Blocks

Summary of the Application

“2-Bromo-4-(difluoromethoxy)benzonitrile” is used as a building block in the synthesis of fluorinated compounds . Fluorinated compounds are of great interest in pharmaceutical chemistry due to their unique properties .

Methods of Application or Experimental Procedures

The bromo-substituent can undergo Pd catalysed C-C coupling, while the fluoride is an ideal leaving group for nucleophilic aromatic substitution . The nitrile group not only acts as the activator for the nucleophilic substitution, but also can react with hydroxylamine to form oxadiazoles .

Results or Outcomes

The resulting fluorinated building blocks are used in drug discovery, medicinal chemistry and biochemistry research . They are used to introduce reactive functional groups to molecular scaffolds and as a substrate with multiple functional groups in synthetic chemistry .

properties

IUPAC Name

2-bromo-4-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKFUJSIORNWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(difluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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